molecular formula C6H5BrClN3O B1383902 5-Bromo-2-chloro-nicotinic acid hydrazide CAS No. 1592097-56-7

5-Bromo-2-chloro-nicotinic acid hydrazide

Cat. No.: B1383902
CAS No.: 1592097-56-7
M. Wt: 250.48 g/mol
InChI Key: RFXHMPQZPFKDCI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-nicotinic acid hydrazide is a chemical compound characterized by the presence of bromine and chlorine atoms on a nicotinic acid derivative

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-chloro-nicotinic acid hydrazide is the peroxidase enzyme . Peroxidase enzymes play a crucial role in various biological processes, including the metabolism of certain harmful substances in the body.

Mode of Action

This compound interacts with its target, the peroxidase enzyme, by inhibiting its activity . This inhibition can alter the normal functioning of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-nicotinic acid hydrazide plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One notable interaction is with peroxidase enzymes, where this compound acts as an inhibitor . This inhibition can affect the enzyme’s ability to catalyze reactions involving hydrogen peroxide, potentially altering cellular oxidative stress responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of peroxidase enzymes by this compound can lead to changes in reactive oxygen species (ROS) levels, impacting cellular signaling and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to inhibit peroxidase enzymes suggests that it may bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes that rely on peroxidase activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular responses. At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels at which this compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its function and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-nicotinic acid hydrazide typically involves the bromination and chlorination of nicotinic acid followed by the introduction of a hydrazide group. The reaction conditions include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective addition of halogens to the desired positions on the nicotinic acid molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow processes and automated monitoring systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-nicotinic acid hydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Bromo-2-chloro-nicotinic acid hydrazide has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

5-Bromo-2-chloro-nicotinic acid hydrazide is unique due to its specific halogenation pattern and the presence of the hydrazide group. Similar compounds include:

  • Isonicotinic acid hydrazide: Similar structure but without halogenation.

  • 2-Chloronicotinic acid hydrazide: Similar halogenation but without bromine.

  • 5-Bromonicotinic acid hydrazide: Similar bromination but without chlorine.

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3O/c7-3-1-4(6(12)11-9)5(8)10-2-3/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXHMPQZPFKDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)NN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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